3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine
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Overview
Description
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine is a chemical compound that features a bromophenyl group, a pyridinyl group, and a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, pyridine-3-carboxaldehyde, and propylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-one.
Reductive Amination: The intermediate is then subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be employed in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Zimelidine: 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, an antidepressant introduced in 1983.
Other Pyridinyl Compounds: Various pyridinyl derivatives with similar structural motifs.
Uniqueness
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73492-03-2 |
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Molecular Formula |
C17H19BrN2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-propyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C17H19BrN2/c1-2-10-19-12-9-17(15-4-3-11-20-13-15)14-5-7-16(18)8-6-14/h3-9,11,13,19H,2,10,12H2,1H3 |
InChI Key |
VZQDACWJFARSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
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